2,5-Dichlorobenzoyl cyanide is an organic compound with the molecular formula and a molecular weight of approximately 200.022 g/mol. It is classified as a benzoyl cyanide derivative, characterized by the substitution of two chlorine atoms at the 2 and 5 positions on the benzene ring. This compound is notable for its utility in organic synthesis, particularly as an intermediate in the production of various pharmaceuticals and agrochemicals .
The synthesis of 2,5-dichlorobenzoyl cyanide typically involves the reaction of 2,5-dichlorobenzoyl chloride with sodium cyanide. This reaction is usually conducted in an organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) under controlled temperature conditions to optimize yield and purity .
The molecular structure of 2,5-dichlorobenzoyl cyanide can be represented as follows:
Clc1ccc(Cl)c(c1)C(=O)C#N
InChI=1S/C8H3Cl2NO/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3H
This structure indicates a benzene ring with two chlorine substituents and a cyanide functional group attached to a carbonyl carbon .
2,5-Dichlorobenzoyl cyanide participates in various chemical reactions:
The mechanism of action for 2,5-dichlorobenzoyl cyanide involves its interaction with various biological targets. The cyanide group acts as a nucleophile, participating in reactions that modify biological molecules. The presence of chlorine atoms enhances both reactivity and stability, making this compound a valuable intermediate in synthetic pathways .
The compound is classified under hazardous materials due to its potential toxicity and requires careful handling during synthesis and application processes .
2,5-Dichlorobenzoyl cyanide has several significant applications:
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 261380-41-0
CAS No.: 3446-35-3
CAS No.: 88048-09-3